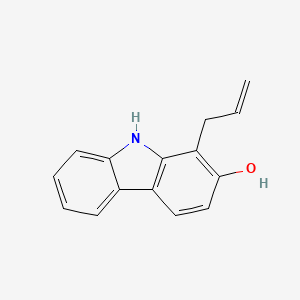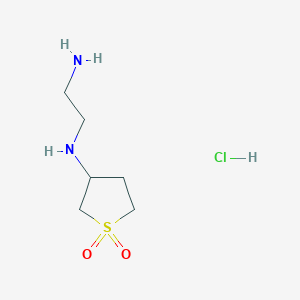
3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H14N2O2S·HCl. It is known for its unique structure, which includes a tetrahydrothiophene ring with an aminoethylamino substituent and a sulfone group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene with 2-aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride
- 3-(2-Aminoethyl)aminotetrahydrothiophene 1,1-dioxide
Uniqueness
3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific structure and the presence of both amino and sulfone groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biomolecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H15ClN2O2S |
|---|---|
分子量 |
214.71 g/mol |
IUPAC 名称 |
N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-2-3-8-6-1-4-11(9,10)5-6;/h6,8H,1-5,7H2;1H |
InChI 键 |
IPEPVPXODPDMLT-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1NCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


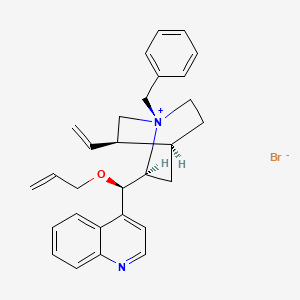

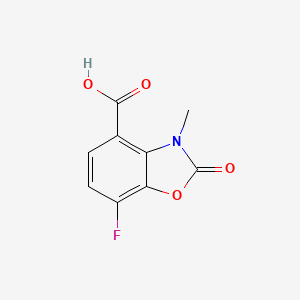
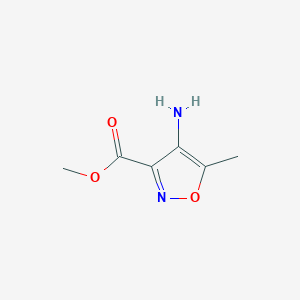
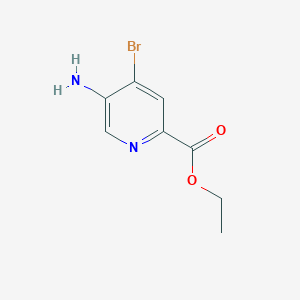
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
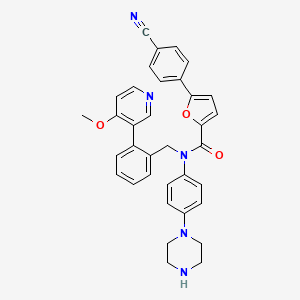

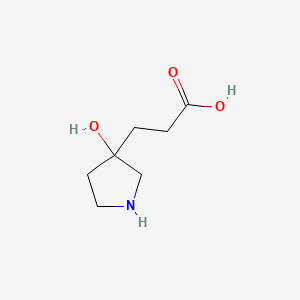
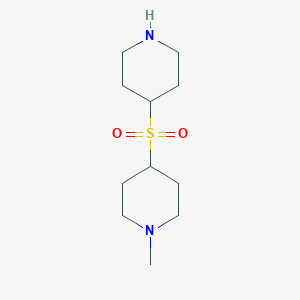
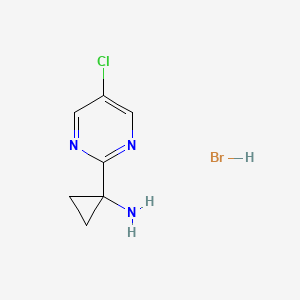
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
